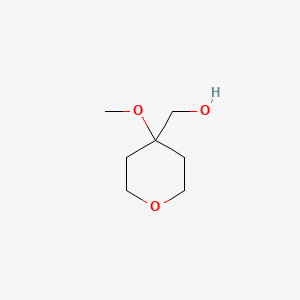

(4-Methoxyoxan-4-yl)methanol

説明

Historical Context and Evolution of Oxane Chemistry

The journey into the world of heterocyclic compounds began in the 19th century, running parallel to the broader development of organic chemistry. wikipedia.org Key milestones included the isolation and synthesis of fundamental five- and six-membered rings like furan (B31954) and pyrrole. wikipedia.org The IUPAC now prefers the name "oxane" for tetrahydropyran (B127337). wikipedia.org

Early synthetic methods for creating the tetrahydropyran ring were often limited in scope and efficiency. A classic method involves the hydrogenation of dihydropyran using a Raney nickel catalyst. wikipedia.orgwikidoc.org However, the demand for more complex and stereochemically defined tetrahydropyran derivatives, driven by the discovery of their presence in numerous natural products, spurred the development of more sophisticated synthetic strategies.

A significant breakthrough in this area was the application and refinement of the Prins cyclization reaction. First reported in the early 20th century, the Prins reaction involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol to form a substituted tetrahydropyran. nih.gov Over the last two decades, extensive research has transformed the Prins cyclization into a powerful and stereoselective method for constructing variously substituted THP rings. nih.govntu.edu.sg Modern iterations of this reaction, including tandem allylation–silyl-Prins cyclizations and catalytic asymmetric versions, have greatly expanded the synthetic chemist's toolbox, enabling the efficient assembly of complex THP-containing molecules. nih.govrsc.org Other important methods that have been developed include ring-closing metathesis, oxymercuration, and palladium-catalyzed cyclizations. mdpi.comthieme-connect.com

Structural Significance of Substituted Tetrahydropyrans

The substitution pattern on the THP ring is critical in defining its biological and chemical properties. The placement of functional groups at specific positions allows for precise three-dimensional arrangements, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov For instance, substituted tetrahydropyrans are the core structural unit of pyranose sugars, such as glucose, where the stereochemistry of the hydroxyl groups dictates their biological role. wikipedia.orgwikidoc.org

In medicinal chemistry, the THP scaffold is considered a "privileged scaffold" because it is a recurring motif in a wide range of biologically active natural products, including polyether antibiotics and marine toxins. nih.govnih.gov Its incorporation into drug candidates can enhance properties such as metabolic stability, solubility, and cell permeability. nih.govnih.gov The rigid, non-planar structure of the THP ring can help in optimizing the spatial orientation of pharmacophoric groups, leading to improved potency and selectivity. acs.org The ability to create diverse libraries of substituted tetrahydropyrans is therefore a key strategy in modern drug discovery. sygnaturediscovery.comcornell.edu

Scope and Research Objectives for (4-Methoxyoxan-4-yl)methanol Investigations

This compound, with its geminal methoxy (B1213986) and hydroxymethyl substituents at the C4 position, presents a unique set of chemical features. The investigation into this specific compound is driven by several research objectives rooted in its molecular architecture.

Chemical Properties and Synthesis: The molecular formula for this compound is C₇H₁₄O₃, and its molecular weight is approximately 146.19 g/mol . The synthesis of this compound can be achieved through methods such as the acid-catalyzed methanolysis of a suitable tetrahydropyran precursor, where methanol (B129727) serves as both a reactant and a solvent. The primary functional groups—a tertiary ether (methoxy) and a primary alcohol (hydroxymethyl)—allow for a range of chemical transformations. The alcohol group can be oxidized to an aldehyde or a carboxylic acid, while the methoxy group could potentially be involved in substitution reactions under specific conditions.

Research Applications: The research interest in this compound and related structures spans several scientific domains:

Medicinal Chemistry: As a functionalized THP scaffold, it holds potential as a building block for more complex pharmaceutical agents. Research has suggested that compounds with this scaffold may have applications as anticancer agents by modulating protein kinases or as neuroprotective agents.

Polymer Science: The hydroxymethyl group allows this compound to act as a monomer in polymerization reactions. Its incorporation into polymer chains could be used to synthesize biodegradable materials with enhanced thermal stability and mechanical properties, suitable for biomedical devices or specialized packaging.

Materials Science: The compound's structure makes it a candidate for use in the formulation of advanced coatings and adhesives, where it could improve adhesion and environmental resistance.

Synthetic Intermediates: It serves as a versatile intermediate for the synthesis of other complex molecules. Its functional groups provide handles for further chemical modifications, leading to a variety of derivatives for use in the pharmaceutical and agrochemical industries.

The study of this compound is thus focused on leveraging its unique substitution pattern for the development of new molecules and materials with tailored properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-methoxyoxan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-9-7(6-8)2-4-10-5-3-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZUYOGFJJSUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010836-50-6 | |

| Record name | (4-methoxyoxan-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methoxyoxan 4 Yl Methanol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgairitilibrary.com For (4-Methoxyoxan-4-yl)methanol, the primary goal is the strategic disassembly of the 4,4-disubstituted oxane ring.

Several key disconnection strategies can be envisioned:

C-O Bond Disconnection (Intramolecular Williamson Ether Synthesis Approach): The most intuitive disconnections involve the two C-O bonds of the ether ring. Cleavage of either C-O bond leads to a substituted 1,5-pentanediol (B104693) precursor. This precursor, a 3-(methoxymethyl)-3-(hydroxymethyl)pentane-1,5-diol, could then be cyclized under basic conditions (Williamson ether synthesis) to form the target oxane ring. This strategy simplifies the cyclic system into an acyclic, polysubstituted carbon chain.

Prins Cyclization Approach: The Prins reaction, the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, is a powerful method for constructing tetrahydropyran (B127337) rings. nih.govresearchgate.net A retrosynthetic disconnection based on this reaction would break the ring at the C2-C3 and C5-C6 positions, leading to a homoallylic alcohol and an aldehyde. For the target molecule, this would involve a more complex variant, potentially starting from a suitably substituted alkene-diol and formaldehyde (B43269) or a synthetic equivalent, to construct the quaternary center.

Oxa-Michael Addition Approach: If one of the substituents at C4 were an electron-withdrawing group, an intramolecular oxa-Michael addition would be a viable strategy. For the target molecule, this would require a functional group interconversion (FGI) in the retrosynthetic direction. This approach involves disconnecting the C-O bond and a C-C bond γ to the oxygen, revealing a δ-hydroxy-α,β-unsaturated carbonyl precursor. researchgate.net

These strategies form the basis for designing synthetic routes, guiding the chemist from complex target to simple, commercially available starting materials. libretexts.org

Classical Synthetic Routes to Oxane Derivatives

Historically, the synthesis of oxane derivatives has relied on several robust and well-established methods. While not always the most efficient for complex targets, these classical routes provide the foundation for modern synthetic developments.

Intramolecular Cyclization of Diols: The acid- or base-catalyzed dehydration of 1,5-diols is a direct method for forming the tetrahydropyran ring. For a 4,4-disubstituted oxane like the target molecule, this would necessitate the synthesis of a highly substituted pentane-1,5-diol, which can be a multi-step process in itself.

Hydrogenation of Dihydropyrans: Unsubstituted tetrahydropyran can be synthesized by the hydrogenation of 3,4-dihydropyran using catalysts like Raney nickel. wikipedia.org This method can be adapted for substituted variants, provided the corresponding dihydropyran is accessible.

Prins Cyclization: As mentioned in the retrosynthetic analysis, the Prins reaction is a cornerstone of tetrahydropyran synthesis. nih.govntu.edu.sg It involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by cyclization. researchgate.net The reaction conditions (protic vs. Lewis acid) can influence the stereochemical outcome and product distribution. acs.org For synthesizing tetrahydropyran-4-ones, a variation using 3-chlorohomoallylic alcohols has been developed. rsc.org

Intramolecular Epoxide Ring Opening (IERO): The cyclization of 4,5-epoxy alcohols can lead to tetrahydropyran rings through a 6-endo-tet ring-opening pathway. This method is particularly useful in natural product synthesis and can be controlled to achieve high regioselectivity. nih.gov

Modern Catalytic Approaches for Tetrahydropyran Formation

Modern organic synthesis has seen a shift towards catalytic methods that offer higher efficiency, selectivity, and functional group tolerance. The construction of the oxane ring has benefited significantly from these advancements.

Stereoselective Synthesis Strategies

While this compound is achiral, the principles of stereoselective synthesis are paramount for creating more complex analogs and are central to modern synthetic chemistry. Methodologies that control the spatial arrangement of atoms are critical for accessing specific isomers of substituted tetrahydropyrans. thieme-connect.com

Key strategies include:

Substrate Control: Utilizing chiral starting materials to direct the stereochemical outcome of the cyclization.

Reagent Control: Employing chiral catalysts or reagents to induce asymmetry in the product.

Catalytic Asymmetric Hetero-Diels-Alder Reactions: This cycloaddition approach is a powerful tool for constructing highly functionalized and stereochemically rich tetrahydropyran rings. nih.gov

Iron(III)-Catalyzed Prins Cyclization: This method has been shown to produce 4-hydroxy tetrahydropyrans with exceptionally high diastereo- and enantioselectivity. thieme-connect.com

The following table summarizes selected stereoselective methods for tetrahydropyran synthesis.

| Method | Catalyst/Reagent | Key Features | Typical Selectivity |

|---|---|---|---|

| Prins Cyclization | FeCl3 | Access to chiral 4-hydroxy THPs. thieme-connect.com | High diastereo- and enantioselectivity. thieme-connect.com |

| Hetero-Diels-Alder | Chiral Lewis Acids | Constructs highly substituted THPs. nih.gov | Excellent stereocontrol. nih.gov |

| Double C(sp3)–H Functionalization | BF3·OEt2 | Forms fused tetrahydropyrans. acs.org | Excellent diastereoselectivities (up to >20:1 d.r.). acs.org |

| Oxa-Michael Cyclization | Chiral Phosphoric Acids | Asymmetric synthesis of spirocyclic THPs. | High enantioselectivity (up to 99% ee). |

Transition Metal-Catalyzed Methods

Transition metals have emerged as versatile catalysts for a wide range of organic transformations, including the formation of ether linkages. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are effective for synthesizing tetrahydropyran derivatives through various mechanisms. An oxidative Heck redox-relay strategy has been used to create functionalized 2,6-trans-tetrahydropyrans from dihydropyranyl alcohols. nih.govacs.orgstrath.ac.uk Other methods include intramolecular C–H activation/etherification and cycloaddition reactions. researchgate.netnih.gov

Gold-Catalyzed Intramolecular Hydroalkoxylation: Gold(I) catalysts are particularly effective at activating alkynes and allenes for nucleophilic attack. The intramolecular hydroalkoxylation of δ-hydroxy allenes or alkynes provides a direct route to tetrahydropyran rings under mild conditions. organic-chemistry.orgnih.govnih.gov

Other Metals (Pt, Cu, La, Fe): Platinum catalysts are known to facilitate the hydroalkoxylation of δ-hydroxy olefins. organic-chemistry.org Copper(II)-bisphosphine complexes have been used to catalyze a sequence of olefin migration and Prins cyclization to yield substituted tetrahydropyrans. nih.gov Lanthanide triflates are also efficient catalysts for the intramolecular hydroalkoxylation of unactivated alkenols. organic-chemistry.org Iron-catalyzed methods can promote the equilibration of tetrahydropyran isomers to favor the more stable product. organic-chemistry.org

Organocatalytic Transformations

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, has become a third pillar of catalysis. It offers a green and often highly stereoselective alternative to metal-based systems. rsc.org

Asymmetric Oxa-Michael Reactions: Chiral organocatalysts, such as squaramides or prolinol derivatives, can catalyze the intramolecular conjugate addition of an alcohol to an α,β-unsaturated system, yielding chiral tetrahydropyrans with high enantiopurity. nih.govresearchgate.net

Domino and Cascade Reactions: Organocatalysts are particularly adept at facilitating cascade reactions, where multiple bonds are formed in a single operation. For instance, a one-pot Michael/Henry/ketalization sequence catalyzed by a quinine-based squaramide can produce highly functionalized tetrahydropyrans with five contiguous stereocenters. acs.org Similarly, a domino Michael-hemiacetalization reaction can provide access to polyfunctionalized tetrahydropyran derivatives. nih.govrsc.org These methods offer significant improvements in efficiency by reducing the number of synthetic steps and purification procedures.

Development of Efficient and Sustainable Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for pyran and tetrahydropyran synthesis. nih.govsemanticscholar.orgmdpi.com

Key aspects of these sustainable protocols include:

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form a complex product in a single step. This approach improves atom economy and reduces waste. tandfonline.com

Use of Green Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water or polyethylene (B3416737) glycol (PEG). iosrjournals.orgbenthamdirect.com

Catalyst-Free Conditions: Developing reactions that can proceed efficiently under thermal conditions without the need for a catalyst, simplifying purification and reducing costs. nih.gov

Ultrasound and Microwave Irradiation: Using alternative energy sources to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. tandfonline.combenthamdirect.com

Renewable Feedstocks: Synthesizing tetrahydropyran from biomass-derived sources, such as the hydrogenation of furfural-derived dihydropyran, presents a sustainable alternative to petrochemical-based routes. rsc.org

The following table highlights a comparison between conventional and a sustainable, ultrasound-assisted protocol for pyran synthesis. tandfonline.com

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | 3 hours | 1-5 minutes |

| Yield | Good | Excellent (90-98%) |

| Catalyst | Often required | Catalyst-free |

| Solvent | Ethanol | Aqueous Ethanol (1:1) |

| Workup | Standard | Simple filtration |

These modern protocols not only enhance the efficiency of synthesis but also significantly reduce the environmental impact, aligning with the future direction of chemical manufacturing.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound seeks to minimize the environmental impact of the chemical process. This involves the use of renewable feedstocks, the reduction of waste, the avoidance of hazardous reagents and solvents, and the design of energy-efficient processes.

One plausible green synthetic approach to this compound could involve a tandem oxa-Michael addition followed by functional group manipulation. This strategy would ideally utilize a catalytic amount of a benign catalyst and a solvent with a favorable environmental profile. For instance, the reaction of a suitable Michael acceptor with a homoallylic alcohol could be catalyzed by a reusable solid acid or organocatalyst, thereby avoiding the use of stoichiometric and often corrosive Lewis acids. The subsequent steps of methoxylation and hydroxymethylation could be designed as a one-pot sequence to reduce purification steps and solvent usage.

Detailed Research Findings:

While a direct green synthesis of this compound is not extensively documented, related research on the synthesis of functionalized tetrahydropyrans provides valuable insights. For example, the Prins cyclization, a powerful tool for constructing the tetrahydropyran ring, has been explored under greener conditions. nih.govrsc.org The use of solid acid catalysts, such as zeolites or ion-exchange resins, can facilitate the reaction between a homoallylic alcohol and an aldehyde, offering advantages in terms of catalyst recyclability and reduced waste generation. researchgate.net

A hypothetical green synthesis could commence with the Prins cyclization of a protected homoallylic alcohol with formaldehyde, catalyzed by a recyclable solid acid. The resulting 4-hydroxytetrahydropyran derivative could then undergo a selective methylation of the tertiary alcohol. The use of greener methylating agents, such as dimethyl carbonate in the presence of a suitable base, would be preferable to traditional, more hazardous reagents like methyl iodide. Finally, deprotection of the primary alcohol would yield the target molecule.

| Step | Reaction Type | Green Chemistry Principle Applied | Potential Reagents/Catalysts |

| 1 | Prins Cyclization | Use of a recyclable catalyst, atom economy | Homoallylic alcohol, formaldehyde, solid acid catalyst (e.g., Amberlyst-15) |

| 2 | Selective Methylation | Use of a greener methylating agent | 4-Hydroxytetrahydropyran derivative, dimethyl carbonate, solid base |

| 3 | Deprotection | Avoidance of hazardous reagents | Protected this compound, enzymatic or catalytic hydrogenation |

Flow Chemistry Applications for Scalable Production

Flow chemistry has emerged as a transformative technology for the synthesis of organic molecules, offering significant advantages in terms of scalability, safety, and process control. allfordrugs.comnih.gov The application of continuous-flow processes to the synthesis of this compound could enable its efficient and safe production on a larger scale.

A potential flow chemistry approach could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification. nih.gov This "synthesis on demand" capability is particularly advantageous for handling reactive intermediates and for optimizing reaction conditions with high precision.

Detailed Research Findings:

The synthesis of heterocyclic compounds, including tetrahydropyrans, has been successfully demonstrated using flow chemistry. researchgate.net For instance, the precise control over reaction temperature, pressure, and residence time in a flow reactor can significantly improve the yield and selectivity of reactions that are difficult to control in batch processes.

A conceptual flow synthesis of this compound could be designed as follows:

Ring Formation in Flow: A homoallylic alcohol and a suitable aldehyde could be continuously pumped through a heated reactor coil containing a packed bed of a solid acid catalyst to effect a Prins cyclization. The short residence time and efficient heat transfer in the microreactor would likely suppress side reactions.

In-line Quenching and Extraction: The output from the first reactor could be directly mixed with a quenching solution in a T-mixer, followed by in-line liquid-liquid extraction to remove the catalyst and unreacted starting materials.

Functionalization in a Second Flow Reactor: The purified intermediate stream could then be introduced into a second flow reactor for the methoxylation and hydroxymethylation steps. This could potentially be achieved through a tandem reaction sequence using immobilized reagents or catalysts. For example, a packed-bed reactor containing a solid-supported methylating agent could be followed by a reactor for the introduction of the hydroxymethyl group.

| Parameter | Advantage in Flow Chemistry | Example Application in Synthesis |

| Temperature Control | Precise and rapid heating/cooling, minimizing byproduct formation. | Exothermic Prins cyclization can be safely controlled. |

| Residence Time | Fine-tuning of reaction time for optimal conversion and selectivity. | Minimizing decomposition of sensitive intermediates. |

| Mixing | Efficient and rapid mixing of reagents, enhancing reaction rates. | Crucial for fast reactions like organometallic additions. |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. | Handling of reactive intermediates in a closed system. |

| Scalability | Production can be scaled up by running the system for longer or by "numbering-up" (using multiple reactors in parallel). | Straightforward transition from laboratory to pilot-plant scale. |

The development of such a continuous-flow process would not only provide a scalable route to this compound but also align with the principles of process intensification and sustainable manufacturing.

Comprehensive Spectroscopic and Advanced Analytical Characterization

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for the precise determination of the molecular architecture of (4-Methoxyoxan-4-yl)methanol, offering insights into the atomic arrangement and electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet or a narrowly split multiplet, typically in the range of 3.4-3.6 ppm. The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet, anticipated around 3.2-3.4 ppm. The protons on the oxane ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The axial and equatorial protons at positions 2, 3, 5, and 6 will have distinct chemical shifts and coupling constants.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H₂ (axial) | 3.50 - 3.70 | ddd | J(H₂ax, H₂eq) ≈ 11-12, J(H₂ax, H₃ax) ≈ 10-13, J(H₂ax, H₃eq) ≈ 4-5 |

| H₂ (equatorial) | 3.70 - 3.90 | ddd | J(H₂eq, H₂ax) ≈ 11-12, J(H₂eq, H₃ax) ≈ 2-3, J(H₂eq, H₃eq) ≈ 2-3 |

| H₃ (axial) | 1.50 - 1.70 | m | - |

| H₃ (equatorial) | 1.80 - 2.00 | m | - |

| H₅ (axial) | 1.50 - 1.70 | m | - |

| H₅ (equatorial) | 1.80 - 2.00 | m | - |

| H₆ (axial) | 3.50 - 3.70 | ddd | J(H₆ax, H₆eq) ≈ 11-12, J(H₆ax, H₅ax) ≈ 10-13, J(H₆ax, H₅eq) ≈ 4-5 |

| H₆ (equatorial) | 3.70 - 3.90 | ddd | J(H₆eq, H₆ax) ≈ 11-12, J(H₆eq, H₅ax) ≈ 2-3, J(H₆eq, H₅eq) ≈ 2-3 |

| -CH₂OH | 3.40 - 3.60 | s | - |

| -OCH₃ | 3.20 - 3.40 | s | - |

| -OH | Variable | br s | - |

The ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

The quaternary carbon at position 4, bonded to both the methoxy and hydroxymethyl groups, is expected to resonate significantly downfield, likely in the range of 70-80 ppm. The carbons of the oxane ring (C-2, C-3, C-5, and C-6) will appear in the aliphatic region, with those adjacent to the ring oxygen (C-2 and C-6) being more deshielded. The carbon of the hydroxymethyl group will be found in a similar region to the ring carbons, while the methoxy carbon will be observed at a characteristic upfield position.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 65 - 70 |

| C-3 | 30 - 35 |

| C-4 | 70 - 80 |

| C-5 | 30 - 35 |

| C-6 | 65 - 70 |

| -CH₂OH | 60 - 65 |

| -OCH₃ | 48 - 52 |

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra and for determining the through-bond and through-space correlations within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. Cross-peaks would be expected between the protons on adjacent carbons in the oxane ring (e.g., H-2 with H-3, H-5 with H-6), providing connectivity information.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the singlet from the methoxy protons would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the methoxy protons to the C-4 carbon, and from the hydroxymethyl protons to the C-4 carbon, confirming the substitution pattern at the quaternary center.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is valuable for determining the stereochemistry. For instance, NOE correlations between the methoxy group protons and specific axial or equatorial protons on the oxane ring could help to establish the preferred conformation of the molecule.

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₄O₃), the exact mass can be calculated with high accuracy.

The monoisotopic mass of this compound is 146.0943 g/mol . nih.gov HRMS analysis, typically using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to show a protonated molecule [M+H]⁺ at m/z 147.1016 or a sodiated adduct [M+Na]⁺ at m/z 169.0835. The high precision of the mass measurement allows for the unambiguous determination of the elemental formula.

Predicted HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 147.1016 |

| [M+Na]⁺ | 169.0835 |

| [M+K]⁺ | 185.0575 |

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations from the aliphatic and methoxy groups would be observed in the 2800-3000 cm⁻¹ range. The C-O stretching vibrations of the ether and alcohol functionalities will give rise to strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

The Raman spectrum would also exhibit characteristic peaks. The C-H stretching and bending modes would be prominent. The C-C and C-O stretching vibrations within the oxane ring would also be Raman active, providing further structural information.

Predicted Key Vibrational Bands for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | 3200 - 3600 | Broad, Strong (IR) |

| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 | Strong |

| C-H Bend | 1350 - 1470 | 1350 - 1470 | Medium |

| C-O Stretch (ether) | 1080 - 1150 | 1080 - 1150 | Strong (IR) |

| C-O Stretch (alcohol) | 1000 - 1070 | 1000 - 1070 | Strong (IR) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Purity Assessment and Enantiomeric Resolution

Chromatographic techniques are paramount for assessing the purity of a compound by separating it from any potential impurities, starting materials, or byproducts. For chiral molecules like this compound, specialized chromatographic methods are also necessary to resolve and quantify its enantiomers.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. When coupled with a Mass Spectrometer (GC-MS), it provides not only retention time data, which is indicative of purity, but also mass spectra that can confirm the identity of the analyte and any separated impurities.

A typical GC-MS analysis for this compound would involve optimizing parameters such as the column type (e.g., a non-polar or mid-polar capillary column), temperature program, carrier gas flow rate, and injector temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from other components. The resulting chromatogram would quantify the purity as a percentage of the total peak area. The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight and characteristic fragmentation patterns that confirm its structure.

A detailed search of scientific literature and chemical databases did not yield specific experimental GC or GC-MS parameters or chromatograms for this compound. However, a hypothetical data table for a purity assessment is presented below to illustrate a typical output.

Table 1: Representative GC-MS Purity Analysis Data

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temp. | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Detector | Electron Ionization (70 eV) |

| Retention Time | Not available |

| Purity | >99% (Hypothetical) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity determination of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. An HPLC method for this compound would typically be developed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. honeywell.commdpi.com

Method development would focus on optimizing the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve optimal separation. ymc.co.jp Detection is commonly performed using a UV detector, for which a suitable wavelength would be determined. The purity is calculated from the relative peak area in the resulting chromatogram.

Specific, publicly available HPLC methods, conditions, or chromatograms for the analysis of this compound could not be identified in a thorough literature search. A representative table of HPLC parameters is provided for illustrative purposes.

Table 2: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at 210 nm |

| Purity | >99% (Hypothetical) |

Since the structure of this compound contains a stereocenter at the C4 position of the oxane ring, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. lcms.cz This is typically achieved using an HPLC system equipped with a chiral stationary phase (CSP). ymc.co.jpmdpi.com

Polysaccharide-based CSPs are commonly employed for the resolution of a wide range of chiral compounds. lcms.cz The separation would be optimized by screening various mobile phases, often a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), to achieve baseline resolution of the two enantiomer peaks. mdpi.com The e.e. is then calculated from the integrated areas of the two peaks.

A comprehensive search for established chiral separation methods for this compound did not yield specific experimental details. The following table illustrates the type of parameters that would be defined for such an analysis.

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H or equivalent polysaccharide-based CSP |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Detector | UV at 210 nm |

| Resolution (Rs) | Not available |

| Enantiomeric Excess | Not determined |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This method can confirm the molecular connectivity, conformation, and, for a single crystal of one enantiomer, the absolute stereochemistry.

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The data processing leads to the generation of a detailed structural model, providing precise bond lengths, bond angles, and torsional angles.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not reveal a deposited crystal structure for this compound. Therefore, no experimental crystallographic data, such as unit cell parameters or atomic coordinates, are available. A hypothetical summary of such data is presented in the table below.

Table 4: Hypothetical X-ray Crystallography Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₄O₃ |

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions | a, b, c, α, β, γ = Not available |

| Volume (V) | Not available |

| Calculated Density | Not available |

| Final R-factor | Not available |

Reactivity and Mechanistic Investigations of 4 Methoxyoxan 4 Yl Methanol

Transformations of the Primary Alcohol Moiety

The primary alcohol group in (4-Methoxyoxan-4-yl)methanol serves as a versatile handle for a variety of functional group interconversions, including esterification, etherification, oxidation, and nucleophilic substitution reactions.

Esterification and Etherification Reactions

The primary alcohol of this compound can be readily converted to its corresponding esters and ethers, providing a means to introduce a wide array of functional groups.

Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate conditions. For instance, reactions with acyl chlorides in the presence of a base, such as pyridine, are known to efficiently produce esters from alcohols situated on a tetrahydropyran (B127337) ring. While specific data for this compound is not extensively documented, analogous transformations on similar substrates are well-established.

Etherification can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonation of the primary alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. For example, alcohols on a tetrahydropyran scaffold have been successfully converted to their corresponding methyl ethers using methyl iodide and sodium hydride. nih.gov

A summary of representative esterification and etherification reactions for primary alcohols on a tetrahydropyran ring is presented in the table below.

| Reactant | Reagents | Product | Reaction Type |

| Tetrahydropyran-4-ylmethanol | Acyl Chloride, Pyridine | Tetrahydropyran-4-ylmethyl ester | Esterification |

| Tetrahydropyran-4-ylmethanol | Methyl Iodide, Sodium Hydride | 4-(Methoxymethyl)tetrahydropyran | Etherification |

Oxidation Reactions

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The oxidation to the corresponding aldehyde, (4-methoxyoxan-4-yl)carbaldehyde, can be achieved using mild and selective oxidizing agents to prevent overoxidation. A prominent method for this transformation is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant such as sodium hypochlorite (B82951) (NaOCl). nih.govwindows.netorganic-chemistry.orgchem-station.com This system is known for its high chemoselectivity for primary alcohols. nih.govchem-station.com

Further oxidation to the carboxylic acid, (4-methoxyoxan-4-yl)carboxylic acid, can be accomplished using stronger oxidizing agents or by modifying the TEMPO-based protocol. For instance, the TEMPO/NaOCl system in the presence of a phase-transfer catalyst can facilitate the oxidation of the intermediate aldehyde to the carboxylic acid. windows.net

The following table summarizes the expected products from the oxidation of this compound.

| Starting Material | Oxidizing System | Product |

| This compound | TEMPO/NaOCl | (4-Methoxyoxan-4-yl)carbaldehyde |

| This compound | TEMPO/NaOCl (with phase-transfer catalyst) | (4-Methoxyoxan-4-yl)carboxylic acid |

Nucleophilic Substitution Reactions

The hydroxyl group of the primary alcohol is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This is typically achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Once converted to its tosylate or mesylate derivative, the resulting (4-methoxyoxan-4-yl)methyl sulfonate becomes an excellent substrate for SN2 reactions. A variety of nucleophiles can then be introduced, leading to the formation of a wide range of derivatives.

| Step | Reactant | Reagents | Intermediate/Product |

| 1. Activation | This compound | p-Toluenesulfonyl chloride, Pyridine | (4-Methoxyoxan-4-yl)methyl tosylate |

| 2. Substitution | (4-Methoxyoxan-4-yl)methyl tosylate | Nucleophile (e.g., NaN3, NaCN) | 4-(Azidomethyl)-4-methoxyoxane or (4-Methoxyoxan-4-yl)acetonitrile |

Functionalization of the Tetrahydropyran Ring System

The tetrahydropyran ring of this compound, featuring a ketal at the C4 position, also presents opportunities for chemical modification, primarily through reactions at the ketal center and through ring-opening or rearrangement pathways.

Reactions at the Acetal/Ketal Center

The methoxy (B1213986) group at the C4 position forms a ketal with the tetrahydropyran ring oxygen. Ketals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.

Acid-catalyzed hydrolysis of the ketal in this compound would lead to the formation of a hemiketal, which is in equilibrium with the corresponding hydroxy ketone. This reaction effectively unmasks a ketone functionality at the C4 position of the tetrahydropyran ring. The resulting 4-hydroxy-4-(hydroxymethyl)tetrahydropyran-4-one would likely exist in equilibrium with its open-chain form.

Ring-Opening and Rearrangement Pathways

Under strongly acidic conditions, the tetrahydropyran ring of this compound can undergo ring-opening reactions. Protonation of the ring oxygen would make the adjacent carbon atoms susceptible to nucleophilic attack. The presence of the methoxy group at C4 influences the regioselectivity of such reactions.

While specific studies on the rearrangement of this compound are scarce, analogous 4-alkoxytetrahydropyran systems can be prone to acid-catalyzed rearrangements. These rearrangements could potentially involve the formation of carbocation intermediates, leading to the formation of different heterocyclic or acyclic products. The exact nature of the products would depend on the specific reaction conditions and the stability of the intermediates formed.

Elucidation of Reaction Mechanisms

The reactivity of this compound is expected to be dictated by the interplay of its ether and alcohol functional groups. Plausible reaction mechanisms would likely involve acid-catalyzed, base-catalyzed, or oxidative transformations.

Under acidic conditions, the oxygen atoms of the methoxy group and the tetrahydropyran ring can be protonated, leading to the formation of oxonium ions. These intermediates can then undergo nucleophilic attack, resulting in either ring-opening of the tetrahydropyran or cleavage of the methoxy group. The primary alcohol can also be protonated, forming a good leaving group (water) and facilitating substitution or elimination reactions.

In the presence of a strong base, the primary alcohol can be deprotonated to form an alkoxide. This could potentially initiate an intramolecular reaction, although such a pathway is less likely without the presence of a suitable electrophilic site.

Oxidizing agents would be expected to selectively react with the primary alcohol, converting it to an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions.

To investigate the kinetics of potential reactions of this compound, a systematic study of reaction rates under varying conditions would be necessary. For instance, in a hypothetical acid-catalyzed ring-opening reaction with a generic nucleophile (Nu⁻), the reaction rate could be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

A hypothetical kinetic study could be designed as follows:

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [H⁺] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

From this hypothetical data, the rate law could be determined. In this example, the rate appears to be first order with respect to both this compound and the acid catalyst, and zero order with respect to the nucleophile. This would suggest that the rate-determining step involves the protonation of the ether and its subsequent unimolecular cleavage to form a carbocation intermediate.

Reaction profiling, using techniques like in-situ infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy, could provide real-time information on the concentration of reactants, intermediates, and products, offering further insight into the reaction pathway.

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. For this compound, several informative experiments could be designed.

¹⁸O-Labeling of the Methoxy Group: Synthesizing this compound with an ¹⁸O-labeled methoxy group and subjecting it to acid-catalyzed hydrolysis would help determine the site of bond cleavage. If the resulting methanol (B129727) contains the ¹⁸O label, it would indicate that the cleavage occurred between the methoxy oxygen and the tetrahydropyran ring.

Deuterium (B1214612) Labeling of the Hydroxymethyl Group: Replacing the hydrogen atoms of the hydroxymethyl group with deuterium could help elucidate the mechanism of oxidation reactions. For example, the presence of a primary kinetic isotope effect (a slower reaction rate with the deuterated compound) would suggest that the C-H bond is broken in the rate-determining step.

¹⁸O-Labeling of the Solvent: Performing an acid-catalyzed reaction in H₂¹⁸O could reveal whether the solvent participates as a nucleophile. Incorporation of ¹⁸O into the product would confirm the involvement of water in the reaction.

Table 2: Potential Isotope Labeling Experiments and Their Implications

| Labeled Position | Reaction Type | Expected Outcome for Proposed Mechanism | Mechanistic Insight |

|---|---|---|---|

| Methoxy-¹⁸O | Acid-catalyzed hydrolysis | ¹⁸O is found in the resulting methanol | Confirms C-O bond cleavage between the methoxy group and the ring |

| Hydroxymethyl-d₂ | Oxidation | Slower reaction rate (Kinetic Isotope Effect) | Indicates C-H bond cleavage in the rate-determining step |

Identification of Intermediates and Transition States

The direct observation of reaction intermediates is often challenging due to their high reactivity and short lifetimes. However, their existence can be inferred from kinetic data, trapping experiments, and computational modeling.

In acid-catalyzed reactions of this compound, potential intermediates include:

Oxonium Ions: Formed by the protonation of the ether oxygen atoms.

Carbocation Intermediates: A tertiary carbocation could be formed at the C4 position of the tetrahydropyran ring following the departure of the methoxy group or the ring-opening of the oxane. The stability of this tertiary carbocation would likely favor pathways involving its formation.

Trapping experiments could be employed to provide evidence for these intermediates. For example, in the presence of a potent nucleophile that is not part of the primary reaction, the formation of a trapped product would suggest the existence of a reactive intermediate.

Computational chemistry, using methods such as density functional theory (DFT), can be used to model the reaction pathway and calculate the energies of potential intermediates and transition states. This can help to distinguish between different possible mechanisms by identifying the lowest energy pathway. For instance, calculations could compare the energy barriers for the formation of different carbocation intermediates or the transition states for various nucleophilic attacks, thereby predicting the most likely reaction outcome.

Derivatization and Functionalization Strategies for Expanding Chemical Space

Synthesis of Chemically Diverse Analogues via the Methanol (B129727) Group

The primary alcohol of (4-Methoxyoxan-4-yl)methanol is a prime site for derivatization, allowing for the introduction of a wide array of functional groups through well-established chemical transformations. This approach enables the modulation of physicochemical properties such as polarity, hydrogen bonding capacity, and metabolic stability.

Preparation of Amide and Carbamate (B1207046) Derivatives

Amide and carbamate functionalities are prevalent in pharmaceuticals due to their chemical stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.

The synthesis of amide derivatives from this compound typically proceeds through a two-step sequence. The initial step involves the oxidation of the primary alcohol to the corresponding carboxylic acid, (4-methoxyoxan-4-yl)carboxylic acid. This can be achieved using various oxidizing agents, such as Jones reagent (CrO₃/H₂SO₄) or a milder alternative like 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) in the presence of a co-oxidant. The subsequent step is a standard amide coupling reaction between the carboxylic acid and a primary or secondary amine. Coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) or dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate this transformation, providing the desired amides in good yields. nih.gov

Carbamate derivatives can be synthesized more directly from the alcohol. A common method involves the reaction of this compound with an appropriate isocyanate (R-N=C=O) in the presence of a base catalyst. This reaction is typically high-yielding and proceeds under mild conditions. nih.govresearchgate.net Alternatively, the alcohol can be reacted with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) to form a chloroformate intermediate, which then reacts with an amine to furnish the carbamate. Modern, safer methods often utilize activated carbonate reagents or involve a three-component coupling of the alcohol, an amine, and carbon dioxide. nih.govorganic-chemistry.orgnih.gov

| Derivative Type | Amine/Isocyanate Reactant | Resulting Derivative | General Synthetic Method |

|---|---|---|---|

| Amide | Aniline | N-phenyl-4-methoxyoxane-4-carboxamide | Oxidation followed by amide coupling |

| Amide | Benzylamine | N-benzyl-4-methoxyoxane-4-carboxamide | Oxidation followed by amide coupling |

| Amide | Morpholine | (4-Methoxyoxan-4-yl)(morpholino)methanone | Oxidation followed by amide coupling |

| Carbamate | Phenyl isocyanate | (4-Methoxyoxan-4-yl)methyl phenylcarbamate | Reaction with isocyanate |

| Carbamate | Methyl isocyanate | (4-Methoxyoxan-4-yl)methyl methylcarbamate | Reaction with isocyanate |

Formation of Sulfur and Phosphorus Containing Derivatives

Introducing sulfur and phosphorus-based functionalities can significantly alter the electronic and steric properties of the parent molecule, providing analogues with unique chemical and biological characteristics.

Sulfur Derivatives: A primary alcohol is readily converted into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. These activated intermediates can then undergo nucleophilic substitution with various sulfur nucleophiles. For instance, reaction with sodium hydrosulfide (B80085) (NaSH) can yield the corresponding thiol, (4-methoxyoxan-4-yl)methanethiol. Subsequent oxidation of the thiol can lead to disulfides or sulfonic acids.

Phosphorus Derivatives: The hydroxyl group can be converted into phosphate (B84403) esters through reaction with phosphoryl chloride (POCl₃) or other phosphitylating agents. smc-global.com For example, reaction with POCl₃ in the presence of a base would yield a dichlorophosphate (B8581778) intermediate, which can be hydrolyzed or reacted with other alcohols to produce mono- or di-esters. These phosphorus-containing derivatives are often used to improve water solubility or to mimic naturally occurring phosphorylated molecules. smc-global.com

| Derivative Type | Key Reagent | Resulting Derivative | General Synthetic Method |

|---|---|---|---|

| Sulfur (Tosylate) | p-Toluenesulfonyl chloride | (4-Methoxyoxan-4-yl)methyl 4-methylbenzenesulfonate | Reaction with sulfonyl chloride |

| Sulfur (Thiol) | Sodium hydrosulfide (on tosylate) | (4-Methoxyoxan-4-yl)methanethiol | Nucleophilic substitution |

| Phosphorus (Phosphate) | Phosphoryl chloride | (4-Methoxyoxan-4-yl)methyl dihydrogen phosphate | Phosphorylation |

Introduction of Further Functionalities onto the Oxane Core

While derivatization of the methanol group is a valuable strategy, direct functionalization of the oxane's C-H bonds opens up a much larger and more diverse chemical space, allowing for modification of the core scaffold itself.

C-H Functionalization Methodologies

The direct conversion of a C-H bond to a C-C or C-heteroatom bond is a powerful tool in modern organic synthesis. nih.gov For a saturated heterocycle like an oxane, C-H bonds adjacent to the ring oxygen (the C2 and C6 positions) are generally more activated towards functionalization due to the influence of the heteroatom. Methodologies involving transition metal catalysis, such as those using palladium, rhodium, or iron, are often employed. mdpi.commdpi.com These reactions can proceed through various mechanisms, including carbene or nitrene insertion, or directed metallation. mdpi.comyoutube.com For example, an iron-catalyzed carbene transfer reaction using a diazoalkane could potentially lead to the insertion of a carbene into a C-H bond on the oxane ring. mdpi.com The challenge lies in achieving high levels of regioselectivity, differentiating between the electronically similar C-H bonds at the C2/C6 and C3/C5 positions. nih.gov

| Methodology | Potential Reagent | Potential Product (Example) | Key Challenge |

|---|---|---|---|

| Carbene Insertion | Ethyl diazoacetate / Fe or Rh catalyst | Ethyl 2-((4-methoxyoxan-4-yl)methyl)acetate | Regioselectivity |

| Oxidative Functionalization | Kharasch-Sosnovsky Reaction (Cu catalyst, perester) | (4-Methoxy-2-benzoyloxyoxan-4-yl)methanol | Regioselectivity |

| C-H Xanthylation | N-xanthylamide / Blue LEDs | S-(((4-methoxyoxan-4-yl)methoxy)methyl) O-ethyl carbonodithioate | Site-selectivity on a complex molecule nih.gov |

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the oxane ring provides a versatile handle for introducing a wide range of functionalities via subsequent cross-coupling reactions. The direct halogenation of saturated alkanes and ethers often proceeds via a radical mechanism, which can lack regioselectivity. youtube.com However, by carefully controlling reaction conditions or using directing groups, selective halogenation can be achieved.

Once a halogen atom (e.g., bromine or iodine) is installed on the oxane core, it can serve as an electrophilic partner in numerous transition-metal-catalyzed cross-coupling reactions. wuxiapptec.com For instance, a Suzuki-Miyaura coupling with a boronic acid can be used to form a new C-C bond, attaching an aryl or vinyl group to the ring. nih.gov Similarly, Sonogashira coupling with a terminal alkyne introduces an alkynyl substituent. These reactions are foundational in synthetic chemistry for building molecular complexity. nih.gov

| Reaction Sequence | Key Reagents | Intermediate | Final Product (Example) |

|---|---|---|---|

| Bromination -> Suzuki Coupling | N-Bromosuccinimide; then Phenylboronic acid, Pd catalyst, base | (2-Bromo-4-methoxyoxan-4-yl)methanol | (4-Methoxy-2-phenyloxan-4-yl)methanol |

| Iodination -> Sonogashira Coupling | Iodine, radical initiator; then Phenylacetylene, Pd/Cu catalyst, base | (2-Iodo-4-methoxyoxan-4-yl)methanol | (4-Methoxy-2-(phenylethynyl)oxan-4-yl)methanol |

| Chlorination -> Heck Coupling | Sulfuryl chloride; then Styrene, Pd catalyst, base | (2-Chloro-4-methoxyoxan-4-yl)methanol | (4-Methoxy-2-vinyloxan-4-yl)methanol |

Stereochemical Control in Derivatization Reactions

The starting material, this compound, is achiral. However, many of the functionalization strategies described for the oxane core (Sections 5.2.1 and 5.2.2) will introduce a new substituent onto the ring, creating at least one new stereocenter. For example, functionalization at the C2 position would generate a chiral molecule.

When such reactions are performed with achiral reagents and catalysts, the product will be a racemic mixture of enantiomers. Achieving stereochemical control to favor the formation of a single enantiomer or diastereomer is a significant challenge in synthesis. researchgate.net This can be addressed through several strategies:

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule can direct a subsequent reaction to occur from a specific face, after which the auxiliary is removed.

Chiral Catalysts: Using a chiral transition metal catalyst can create a chiral environment around the substrate, leading to an enantioselective transformation.

Substrate Control: If a stereocenter already exists in the molecule, it can influence the stereochemical outcome of a new stereocenter being formed, a concept known as diastereoselection.

Controlling the stereochemistry is crucial, as different stereoisomers of a molecule can have vastly different biological activities and physical properties. Therefore, the development of stereoselective derivatization reactions is a key area of research for expanding the utility of the this compound scaffold.

Role As a Versatile Synthetic Building Block in Organic Synthesis

Applications in the Construction of Complex Molecular Architectures

The rigid tetrahydropyran (B127337) (oxane) core of (4-methoxyoxan-4-yl)methanol provides a well-defined three-dimensional scaffold, which is a common motif in a wide array of biologically active natural products. Synthetic chemists have begun to exploit this pre-organized structure to streamline the synthesis of complex molecular targets.

Total Synthesis of Scaffolds Featuring Tetrahydropyran Units

While specific total syntheses employing this compound as a starting material are not extensively documented in publicly available literature, its potential as a key fragment for natural products containing a 4-substituted oxane ring is significant. The strategic disassembly of complex natural products often reveals simpler, synthetically accessible fragments. The structure of this compound makes it an ideal synthon for retrosynthetic analysis of targets containing a tetrahydropyran core with a quaternary center.

| Target Scaffold Substructure | Corresponding Synthon | Potential Natural Product Class |

| 4-Hydroxymethyl-4-methoxy-oxane | This compound | Polyether antibiotics, Marine natural products |

| Spirocyclic ethers | Derivatives of this compound | Pheromones, Alkaloids |

Use in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) relies on the identification of small, low-molecular-weight compounds that bind to a biological target. These initial "hits" are then optimized and grown into more potent lead compounds. The physicochemical properties of this compound, including its polarity and three-dimensional shape, make it an interesting candidate for fragment libraries. Its rigid oxane core can occupy specific pockets in a protein's binding site, while the primary alcohol provides a vector for synthetic elaboration and the methoxy (B1213986) group can influence solubility and metabolic stability.

Precursor for Advanced Chemical Entities

Beyond its direct use in complex molecule synthesis, this compound serves as a valuable starting material for the preparation of a variety of other chemical entities with potential applications in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds Incorporating the Oxane Core

The primary alcohol functionality of this compound is a versatile handle for the construction of other heterocyclic systems. For instance, it can be converted into a leaving group, an aldehyde, or a carboxylic acid, which can then participate in intramolecular cyclization reactions to form spirocyclic or fused heterocyclic systems. These complex heterocyclic scaffolds are of great interest in drug discovery due to their novel three-dimensional architectures.

| Starting Material | Transformation | Resulting Heterocyclic System |

| This compound | Oxidation and subsequent condensation | Spiro-lactones, Spiro-lactams |

| This compound | Conversion to amino-alcohol and cyclization | Spiro-oxazolidinones |

Preparation of Scaffolds for Materials Science Research

The robust nature of the tetrahydropyran ring and the reactive primary alcohol make this compound a potential monomer for the synthesis of novel polymers. Incorporation of this oxane-containing unit into a polymer backbone could impart unique properties such as increased thermal stability, altered solubility, and specific host-guest binding capabilities. While this area of research is still developing, the potential for creating new functional materials from this building block is promising.

Enabling Reagent for Novel Transformations

The unique steric and electronic properties of this compound and its derivatives suggest their potential use as ligands or chiral auxiliaries in asymmetric synthesis. The oxane ring can provide a defined chiral environment, while the methoxy and hydroxymethyl groups can be modified to coordinate with metal catalysts. Although specific applications in this area have yet to be widely reported, the exploration of this compound as an enabling reagent for new chemical reactions represents an exciting frontier in organic synthesis.

Computational and Theoretical Studies on 4 Methoxyoxan 4 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of (4-Methoxyoxan-4-yl)methanol. By solving approximations of the Schrödinger equation, these methods can predict a variety of molecular properties. nih.gov

The optimized molecular geometry of this compound would be the foundational result of these calculations. This provides the most stable three-dimensional arrangement of the atoms, from which bond lengths, bond angles, and dihedral angles can be determined. For instance, calculations would be performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Reactivity descriptors, derived from the electronic structure calculations, provide quantitative measures of chemical behavior. These include ionization potential, electron affinity, electronegativity, and global hardness. Such parameters are invaluable for predicting how this compound might interact with other chemical species.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | -1.5 eV |

| Electronegativity (χ) | 2.65 eV |

| Global Hardness (η) | 4.15 eV |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the oxane ring and the rotatable bonds of the methoxy (B1213986) and hydroxymethyl groups mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers between them.

A systematic conformational search can be performed by rotating the key dihedral angles and calculating the potential energy of each resulting structure. This potential energy surface scan reveals the low-energy conformers. The most stable conformer is typically the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of the atoms according to the laws of classical mechanics, MD can provide insights into how the molecule behaves in a condensed phase, such as in a solvent. These simulations can reveal the preferred conformations in solution, the flexibility of different parts of the molecule, and the nature of its interactions with solvent molecules.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Global Minimum | 0.00 | τ1: 180, τ2: 60 |

| Local Minimum 1 | 1.25 | τ1: 60, τ2: 180 |

| Local Minimum 2 | 2.50 | τ1: -60, τ2: 60 |

| Transition State 1 | 5.80 | τ1: 120, τ2: 60 |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. nsf.gov The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be used to assign the peaks in an experimental spectrum to specific vibrational modes of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. By predicting the 1H and 13C NMR chemical shifts, it is possible to aid in the structural elucidation of this compound and its derivatives. The accuracy of these predictions can be high, especially when the calculations are performed in a way that models the solvent environment.

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| IR Spectroscopy | O-H Stretch | 3450 cm⁻¹ |

| IR Spectroscopy | C-H Stretch (alkane) | 2950-2850 cm⁻¹ |

| IR Spectroscopy | C-O Stretch (ether) | 1100 cm⁻¹ |

| ¹H NMR | -CH₂OH | 3.5 ppm |

| ¹H NMR | -OCH₃ | 3.2 ppm |

| ¹³C NMR | C-OH | 65 ppm |

| ¹³C NMR | C-OCH₃ | 75 ppm |

| ¹³C NMR | -OCH₃ | 50 ppm |

Computational Design of Novel Derivatives and Reaction Pathways

The insights gained from computational studies of this compound can be leveraged to design novel derivatives with tailored properties. For example, by systematically modifying the functional groups of the parent molecule in silico, it is possible to explore how these changes affect its electronic properties, reactivity, and steric profile. This computational screening can identify promising candidates for synthesis and experimental testing.

Furthermore, computational chemistry can be used to investigate potential reaction pathways involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction thermodynamics for various transformations. This can help in understanding the mechanisms of known reactions or in predicting the feasibility of new synthetic routes. For instance, the mechanism of esterification of the primary alcohol could be explored, or the stability of carbocations formed upon leaving group departure from the tertiary center could be assessed.

| Derivative | Modification | Predicted Change in Property |

|---|---|---|

| (4-Fluorooxan-4-yl)methanol | -OCH₃ replaced with -F | Increased electrophilicity at C4 |

| (4-Methoxyoxan-4-yl)methanamine | -OH replaced with -NH₂ | Increased basicity and nucleophilicity |

| (4-Methoxyoxan-4-yl)carboxylic acid | -CH₂OH oxidized to -COOH | Increased acidity and polarity |

Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivity Patterns

The functional groups present in (4-Methoxyoxan-4-yl)methanol—a hydroxyl group and a methoxy (B1213986) group attached to a quaternary center within a tetrahydropyran (B127337) ring—suggest a variety of potential, yet unexplored, chemical transformations. Future research could focus on elucidating new reaction pathways and expanding its synthetic utility.

Key areas for investigation include:

Ring-Opening Reactions: Investigating the selective cleavage of the tetrahydropyran ring under various conditions (e.g., acid, base, Lewis acid catalysis) could lead to the formation of functionalized linear compounds that may not be easily accessible through other synthetic routes. The presence of the methoxy group at the C4 position could influence the regioselectivity of such reactions.

Oxidation and Reduction Reactions: Systematic studies on the oxidation of the primary alcohol to an aldehyde or carboxylic acid, and the potential for selective reduction or etherification, could yield a library of new derivatives. The stability of the methoxy group under these conditions would be a critical factor to examine.

Substitution Reactions: Exploration of nucleophilic substitution reactions at the anomeric carbon or other positions on the ring, possibly through activation of the hydroxyl group, could provide access to a diverse range of substituted oxanes.

Catalytic Transformations: The development of catalytic systems that can selectively functionalize the C-H bonds of the tetrahydropyran ring would represent a significant advancement in the chemistry of this compound class.

Integration with Artificial Intelligence and Machine Learning in Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. emanresearch.org For a molecule like this compound, these computational tools offer several avenues for future research.

Retrosynthetic Analysis: AI-powered retrosynthesis tools could be employed to discover novel and more efficient synthetic pathways to this compound and its derivatives. mdpi.com These platforms can analyze vast reaction databases to propose disconnections and starting materials that may not be obvious to a human chemist.

Reaction Condition Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal conditions (e.g., catalyst, solvent, temperature, reaction time) for the synthesis of this compound and its analogs, thereby maximizing yield and minimizing byproducts. youtube.com

Predicting Reactivity and Properties: ML models could be developed to predict the reactivity of this compound in various chemical transformations, as well as its physicochemical properties. This predictive capability would accelerate the discovery of new applications for this molecule and its derivatives. chemrxiv.org

Development of Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comresearchgate.net Future research on this compound should prioritize the development of sustainable and scalable synthetic processes.

Use of Renewable Feedstocks: Investigating synthetic routes that utilize starting materials derived from biomass would be a significant step towards a greener synthesis. For instance, exploring the conversion of carbohydrates or other bio-based platform chemicals into the tetrahydropyran core could be a fruitful area of research.

Catalytic Methods: The development of highly efficient and recyclable catalysts for the synthesis of this compound would reduce waste and improve the atom economy of the process. This includes both homogeneous and heterogeneous catalysis.

Flow Chemistry: The transition from batch to continuous flow synthesis could offer numerous advantages, including improved safety, better heat and mass transfer, and easier scalability. mt.com Developing a flow process for the production of this compound would be a valuable contribution to sustainable manufacturing.

Solvent Selection: A thorough evaluation of green solvents for the synthesis and purification of this compound is needed to replace traditional, more hazardous organic solvents. mdpi.com

Exploration of Self-Assembly and Supramolecular Applications

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The structure of this compound, with its hydroxyl group capable of hydrogen bonding and a balance of hydrophilic and hydrophobic regions, makes it an interesting candidate for the design of self-assembling systems.

Amphiphilic Derivatives: The synthesis of amphiphilic derivatives of this compound, for example by attaching a long alkyl chain, could lead to molecules that self-assemble into micelles, vesicles, or other nanostructures in aqueous solution. nih.govnih.gov These assemblies could have applications in drug delivery or as nanoreactors.

Hydrogen-Bonded Networks: The hydroxyl group can participate in hydrogen bonding, and it would be valuable to study the formation of extended hydrogen-bonded networks in the solid state or in solution. nih.gov Understanding these interactions is crucial for crystal engineering and the design of materials with specific properties.

Host-Guest Chemistry: The tetrahydropyran ring could potentially act as a weak host for small guest molecules. Investigating these host-guest interactions could lead to applications in sensing or separation.

Functional Materials: By incorporating this compound as a building block into larger molecular architectures, it may be possible to create novel functional materials, such as liquid crystals or gels, with tunable properties.

Q & A

Q. Basic Characterization

- ¹H NMR : Peaks at δ 3.3–3.7 ppm (oxane ring protons), δ 3.4 ppm (methoxy -OCH₃), and δ 1.5–2.0 ppm (hydroxymethyl -CH₂OH) .

- ¹³C NMR : Signals for the quaternary C-4 methoxy group (~75 ppm) and the hydroxymethyl carbon (~65 ppm) .

- IR : Stretching vibrations at ~3400 cm⁻¹ (O-H) and ~1100 cm⁻¹ (C-O-C of oxane) .

What challenges arise in distinguishing diastereomers using NMR?

Q. Advanced Analytical Challenges

- Overlapping Signals : Diastereomers may have similar chemical shifts. Use NOESY to identify spatial proximity between the methoxy and hydroxymethyl groups.

- Chiral Shift Reagents : Eu(hfc)₃ can split enantiomeric signals in ¹H NMR .

- Dynamic NMR : Variable-temperature studies reveal conformational exchange broadening in flexible oxane rings .

How is this compound utilized as an intermediate in organic synthesis?

Q. Basic Applications

- Building Block : The hydroxymethyl group undergoes oxidation to carboxylic acids or esterification for polymer synthesis .

- Pharmaceutical Intermediates : Used to synthesize benzoic acid derivatives (e.g., 4-(4-methoxyoxan-4-yl)benzoic acid) via Friedel-Crafts acylation .

What role does it play in developing pharmaceutical precursors?

Q. Advanced Applications

- Conjugation with Bioactive Moieties : The oxane ring’s rigidity enhances pharmacokinetic properties. For example, coupling with triazole rings (via click chemistry) improves solubility and target binding .

- Prodrug Design : The hydroxymethyl group can be functionalized with labile esters for controlled drug release .

How to resolve discrepancies in reported reaction yields?

Q. Data Contradiction Analysis

- Purity of Reagents : Trace moisture in NaH can reduce substitution yields. Use Karl Fischer titration to verify anhydrous conditions .

- Reaction Monitoring : Inline FTIR or HPLC tracks intermediate formation, identifying incomplete cyclization or side reactions .

What are the recommended handling procedures?

Q. Safety Protocols

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential volatility of methanol byproducts .